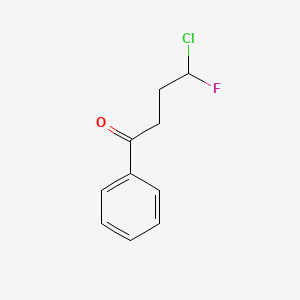

4-Chloro-4-fluoro-butyrophenone

Übersicht

Beschreibung

4-Chloro-4-fluoro-butyrophenone is an important organic compound with the chemical formula C10H10ClFO. It is a slightly yellow-greenish clear oil that is sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol, and has a water solubility of 0.38 g/L at 20°C . This compound is primarily used as a pharmaceutical intermediate in the production of antipsychotics and active pharmaceutical ingredients (APIs) for the treatment of depression .

Vorbereitungsmethoden

4-Chloro-4-fluoro-butyrophenone can be synthesized through various methods. One common synthetic route involves the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dichloromethane at 20°C for 4 hours, followed by quenching with ice water and purification through column chromatography . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

4-Chloro-4-fluoro-butyrophenone undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions: Reagents such as aluminum chloride, dichloromethane, and various nucleophiles are commonly used in these reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

4-Chloro-4-fluoro-butyrophenone is primarily utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are crucial in the development of antipsychotic medications and treatments for depression. Notable drugs synthesized using this compound include:

- Haloperidol

- Bromperidol

- Benperidol

- Droperidol

- Fluanisone

These medications are primarily used to manage psychiatric disorders, including schizophrenia and acute psychosis, due to their dopamine antagonist properties .

2. Role in Veterinary Medicine

In addition to human pharmaceuticals, 4C4FBP is also employed in veterinary medicine as an intermediate for drugs like Droperidol and Fluanisone, which are used for sedation and anesthesia in animals .

Case Study 1: Synthesis of Haloperidol Analogues

A study explored the synthesis of haloperidol analogues using this compound as a starting material. The research indicated that modifications to the butyrophenone structure could enhance binding affinities at dopamine receptors, improving therapeutic efficacy while reducing side effects associated with traditional antipsychotics .

Case Study 2: Development of Multireceptor Binding Profiles

Research highlighted the development of a diazepane analogue of haloperidol that utilized 4C4FBP. This compound demonstrated a promising multireceptor binding profile, indicating potential for treating complex psychiatric conditions by targeting multiple neurotransmitter systems .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Human Pharmaceuticals | Antipsychotic treatments | Haloperidol, Bromperidol |

| Veterinary Medicine | Sedation and anesthesia | Droperidol, Fluanisone |

| Chemical Synthesis | Intermediate for various APIs | Benperidol, Melperone |

Wirkmechanismus

The mechanism of action of 4-Chloro-4-fluoro-butyrophenone involves its interaction with specific molecular targets and pathways. As a pharmaceutical intermediate, it contributes to the synthesis of compounds that act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. These interactions help modulate neurotransmitter activity, leading to therapeutic effects in the treatment of psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-4-fluoro-butyrophenone is unique due to its specific chemical structure and properties. Similar compounds include:

Azaperone: Used as an antipsychotic and sedative in veterinary medicine.

Bromperidol: An antipsychotic drug used in the treatment of schizophrenia.

Haloperidol: A widely used antipsychotic medication.

Benperidol: Another antipsychotic drug with similar applications.

These compounds share structural similarities but differ in their specific applications and pharmacological profiles, highlighting the uniqueness of this compound in its specific uses and properties.

Biologische Aktivität

4-Chloro-4'-fluorobutyrophenone (C₁₀H₉ClF, CAS Number: 3874-54-2) is a member of the butyrophenone class, which is known for its psychoactive properties and applications in medicinal chemistry. This compound has garnered attention for its potential as a neuroleptic agent and its role in synthesizing various pharmaceuticals, particularly antipsychotics. This article explores the biological activity of 4-Chloro-4'-fluorobutyrophenone, focusing on its pharmacokinetics, metabolic pathways, and receptor interactions.

The compound has a molecular weight of approximately 200.64 g/mol and exhibits the following physical properties:

| Property | Value |

|---|---|

| Appearance | Clear light yellow-green liquid |

| Boiling Point | 130–132 °C (1.3 mbar) |

| Melting Point | 5–6 °C |

| Density | 1.23 g/cm³ |

| Flash Point | 152 °C |

Pharmacokinetics and Metabolism

Research indicates that 4-Chloro-4'-fluorobutyrophenone undergoes metabolic transformations in biological systems, leading to the formation of various metabolites. These metabolites are produced through pathways that are not typically observed in other compounds within its chemical class. The compound's pharmacokinetic profile suggests it may enhance drug potency and metabolic stability when used as an intermediate in pharmaceutical synthesis .

While specific data on the mechanism of action for 4-Chloro-4'-fluorobutyrophenone is limited, it is hypothesized to interact with neurotransmitter systems similar to other butyrophenones. These compounds are primarily known for their role as dopamine receptor antagonists, influencing dopaminergic pathways in the brain. For instance, studies show that related compounds can exhibit substantial binding affinities at various receptor subtypes including dopamine (DA), serotonin (5HT), histamine (H-1), and muscarinic (M-1) receptors .

Atypical Antipsychotic Potential

A notable study explored a diazepane analog of haloperidol synthesized using 4-Chloro-4'-fluorobutyrophenone. This compound demonstrated a multireceptor binding profile that was equipotent or superior to existing antipsychotic standards in terms of binding affinity. In in vivo models, this analog exhibited efficacy similar to clozapine without inducing catalepsy, suggesting a favorable side effect profile compared to traditional antipsychotics .

Synthesis of Pharmaceutical Intermediates

The compound serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs) used for treating psychiatric disorders. It is utilized in the production of drugs such as azaperone, bromperidol, haloperidol, and melperone . The ability to enhance selectivity and potency in these drugs underscores the importance of 4-Chloro-4'-fluorobutyrophenone in medicinal chemistry.

Eigenschaften

IUPAC Name |

4-chloro-4-fluoro-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQHAQFTTPCCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.